Octopine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

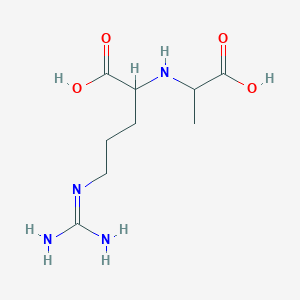

5-(Amidinoamino)-2-[(carboxyethyl)amino]pentanoic acid is an alanine derivative.

Octopine is a natural product found in Eledone moschata with data available.

Applications De Recherche Scientifique

Introduction to Octopine

This compound is a naturally occurring compound, specifically an opine, that plays a significant role in plant-pathogen interactions, particularly involving the bacterium Agrobacterium tumefaciens. This compound is synthesized in plant tissues infected by Agrobacterium, which induces the formation of tumors and utilizes this compound as a carbon and nitrogen source. The applications of this compound span various scientific domains, including microbiology, plant pathology, and biotechnology.

Microbial Utilization and Pathogenicity

Role in Agrobacterium Pathogenicity

this compound serves as a critical nutrient for specific strains of Agrobacterium tumefaciens, which utilize it for growth and virulence. Studies have shown that virulent strains of Agrobacterium exhibit a strong correlation between their ability to metabolize this compound and their pathogenic capabilities. For instance, out of 60 tested strains, 27 were found to utilize this compound effectively, highlighting its importance in the ecological niche construction by these bacteria .

Mechanisms of Uptake

The transport and degradation of this compound by Agrobacterium are facilitated by specific proteins such as OccJ, which demonstrates high affinity for this compound binding. This specificity allows the bacteria to outcompete other strains that cannot utilize this compound . The structural biology studies reveal that mutations in binding proteins can alter their selectivity towards this compound, further emphasizing its role in microbial ecology .

Plant Tumor Induction and Development

Induction Mechanism

Upon infection by Agrobacterium, plants begin to synthesize this compound as part of the tumor formation process. Research indicates that the accumulation of this compound occurs after morphological changes in the plant tissue, suggesting its role as a metabolic marker for tumor development .

Detection in Plant Tissues

this compound has been detected in various plant tissues including tobacco leaves and sunflower stems, indicating its widespread presence in infected plants . This detection is crucial for understanding plant responses to pathogen attacks and can aid in developing resistant plant varieties.

Biotechnological Applications

Genetic Engineering

The understanding of this compound metabolism has been leveraged in genetic engineering applications. By manipulating the genes involved in this compound synthesis and degradation, scientists can create genetically modified organisms (GMOs) that either resist Agrobacterium infection or utilize this compound for beneficial traits such as enhanced growth or stress resistance.

Drug Delivery Systems

Recent advances suggest potential applications of this compound derivatives in drug delivery systems. For instance, the use of this compound-related compounds could enhance targeted delivery mechanisms due to their ability to interact with specific biological pathways influenced by microbial activity .

Case Studies

Propriétés

Formule moléculaire |

C9H18N4O4 |

|---|---|

Poids moléculaire |

246.26 g/mol |

Nom IUPAC |

2-(1-carboxyethylamino)-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12) |

Clé InChI |

IMXSCCDUAFEIOE-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O |

SMILES canonique |

CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O |

Synonymes |

N'-(1-carboxyethyl)arginine N2-(carboxyethyl)-L-arginine octopine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.